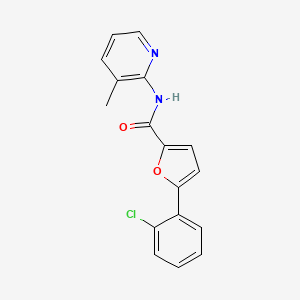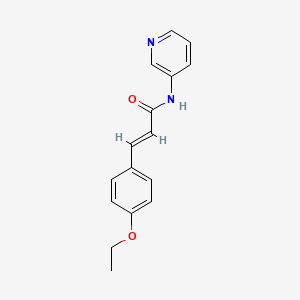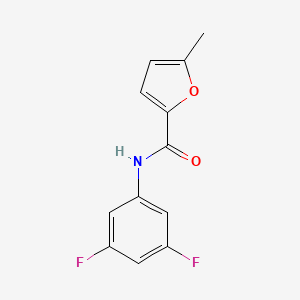
5-(2-chlorophenyl)-N-(3-methylpyridin-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorophenyl)-N-(3-methylpyridin-2-yl)furan-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Cmpd-1 and belongs to the class of furan carboxamides. Cmpd-1 is known to exhibit potent activity against a range of diseases, including cancer, inflammation, and neurodegeneration.
Mécanisme D'action
The mechanism of action of Cmpd-1 involves the inhibition of specific enzymes and signaling pathways that are involved in disease progression. Cmpd-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and chromatin remodeling. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Cmpd-1 has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation. Inhibition of NF-κB leads to the suppression of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation.
Biochemical and Physiological Effects:
Cmpd-1 has been shown to have significant biochemical and physiological effects on cells and tissues. Studies have shown that Cmpd-1 inhibits the proliferation of cancer cells and induces apoptosis through the activation of caspases. Cmpd-1 also inhibits the migration and invasion of cancer cells, which are crucial steps in metastasis. In addition, Cmpd-1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Cmpd-1 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Cmpd-1 is its potent activity against a range of diseases, making it a potential therapeutic agent for multiple diseases. Cmpd-1 is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of Cmpd-1 is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of Cmpd-1 is not fully understood, which can make it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on Cmpd-1. One potential direction is to optimize the synthesis method of Cmpd-1 to improve its solubility and bioavailability. Another direction is to investigate the mechanism of action of Cmpd-1 in more detail to identify additional targets for therapeutic intervention. Additionally, future research could focus on the development of Cmpd-1 derivatives with improved potency and selectivity for specific disease targets. Finally, in vivo studies could be conducted to evaluate the safety and efficacy of Cmpd-1 as a potential therapeutic agent in animal models of disease.
Méthodes De Synthèse
The synthesis of Cmpd-1 involves a series of chemical reactions that require expertise in organic chemistry. The most commonly used method for synthesizing Cmpd-1 involves the reaction of 2-chlorobenzoyl chloride with 3-methylpyridine-2-amine to form the intermediate product, which is then cyclized with furan-2-carboxylic acid to produce Cmpd-1.
Applications De Recherche Scientifique
Cmpd-1 has been extensively studied for its potential therapeutic applications in various diseases. Recent studies have shown that Cmpd-1 exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Cmpd-1 has also been shown to have anti-inflammatory properties, making it a potential treatment for chronic inflammatory diseases such as rheumatoid arthritis. Additionally, Cmpd-1 has shown neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-N-(3-methylpyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-5-4-10-19-16(11)20-17(21)15-9-8-14(22-15)12-6-2-3-7-13(12)18/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQSNNXSRFEBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-(3-methylpyridin-2-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461857.png)
![7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one](/img/structure/B7461864.png)
![1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole](/img/structure/B7461866.png)

![methyl 5-[[2-(cyclopropylamino)-2-oxoethyl]-methylcarbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7461887.png)


![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-(4-phenylmethoxyphenoxy)ethanone](/img/structure/B7461909.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7461917.png)


![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl 1,3-benzothiazole-6-carboxylate](/img/structure/B7461954.png)
![1-benzyl-N-methyl-3-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7461958.png)
